molecular formula C11H10BrF2NO2 B1373227 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1311318-38-3

3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B1373227
CAS No.: 1311318-38-3
M. Wt: 306.1 g/mol
InChI Key: DHPRXNQSGKONHK-UHFFFAOYSA-N
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Description

3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one: is a chemical compound with the molecular formula C11H10BrF2NO2 and a molecular weight of 306.10 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a pyrrolidin-2-one ring. It is primarily used in research and development settings.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for potential pharmacological activities due to its unique structural features.

Industry:

    Material Science:

Future Directions

The future directions for the study of “3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” are not specified in the available sources. Given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, material science, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:

    Difluoromethoxylation: The addition of a difluoromethoxy group to the phenyl ring.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving bromination and difluoromethoxylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethoxy)benzene
  • 1-Bromo-3-fluoro-2-methylbenzene

Comparison:

Properties

IUPAC Name

3-bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRXNQSGKONHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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